

AZD7545 Technical Support Center: Troubleshooting Solubility and Handling

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Compound of Interest

Compound Name: AZD7545
Cat. No.: B15615159

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For researchers, scientists, and drug development professionals utilizing **AZD7545**, ensuring its proper dissolution and handling is paramount for experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges encountered with **AZD7545** solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing **AZD7545** stock solutions for in vitro use?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions of **AZD7545**.^[1] The compound is highly soluble in DMSO, with achievable concentrations of 95 mg/mL or greater.^{[1][2][3]} It is critical to use anhydrous, fresh DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of **AZD7545**.^{[1][3][4]}

Q2: My **AZD7545** has precipitated out of the DMSO stock solution. What should I do?

Precipitation can occur due to several factors, including solvent saturation, temperature fluctuations, or the use of DMSO that has absorbed moisture.^[1] To redissolve the compound, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.^[1] To prevent this issue, always use newly opened, anhydrous DMSO and ensure you do not exceed the solubility limits.^{[1][4]}

Q3: What are the recommended solvents and formulations for in vivo studies?

AZD7545 has low aqueous solubility, necessitating specific formulations for in vivo administration.^[5] Common approaches involve first dissolving the compound in DMSO and then creating a stable solution or suspension with co-solvents. Several protocols have been reported, and the choice depends on the specific experimental requirements and administration route. For oral administration, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.^{[4][6]} Another option for oral dosing is a suspension in carboxymethylcellulose sodium (CMC-Na).^{[2][3]} For injections, clear solutions can be prepared using co-solvents like PEG300 and Tween 80, or corn oil.^{[2][3][4]}

Q4: How should I store **AZD7545** powder and stock solutions?

- Powder: **AZD7545** powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.^{[2][3][4]} Storage at 4°C is also possible for shorter periods (up to 2 years).^[4]
- Stock Solutions: For maximum stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.^[4] Store these aliquots at -80°C, where they are stable for up to 2 years.^{[1][4]} If stored at -20°C, the stability is reduced to 1 year or less.^{[1][4]}

Solubility Data

The following tables summarize the solubility of **AZD7545** in various solvents for both in vitro and in vivo applications.

Table 1: In Vitro Solubility of **AZD7545**

Solvent	Solubility	Molar Equivalent	References
DMSO	≥ 95 mg/mL	~198.38 mM	[2] [3]
≥ 88 mg/mL	~183.77 mM	[6]	
≥ 50 mg/mL	~104.41 mM	[7]	
≥ 46 mg/mL	~96.06 mM	[4]	
Ethanol	95 mg/mL	~198.38 mM	[2] [3]
88 mg/mL	~183.77 mM	[6]	
20 mg/mL	~41.76 mM	[7]	
DMF	20 mg/mL	~41.76 mM	[7]
Water	Insoluble	-	[1] [2] [3]
DMSO:PBS (pH 7.2)	0.02 mg/mL	~0.04 mM	[7]

Table 2: In Vivo Formulation Solubility of **AZD7545**

Formulation	Solubility	Molar Equivalent	References
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	~5.22 mM	[4]
5% DMSO, 40% PEG300, 5% Tween- 80, 50% ddH ₂ O	4.75 mg/mL	~9.92 mM	[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	~5.22 mM	[4]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	~5.22 mM	[4]
5% DMSO, 95% Corn Oil	0.79 mg/mL	~1.65 mM	[2][3]
CMC-Na	≥ 5 mg/mL	~10.44 mM	[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **AZD7545** Stock Solution in DMSO

- Weighing: Accurately weigh the desired amount of **AZD7545** powder (Molecular Weight: 478.87 g/mol). For 1 mL of a 10 mM solution, you will need 4.79 mg.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the **AZD7545** powder.
- Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be applied to aid dissolution.[1]
- Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use. [1]

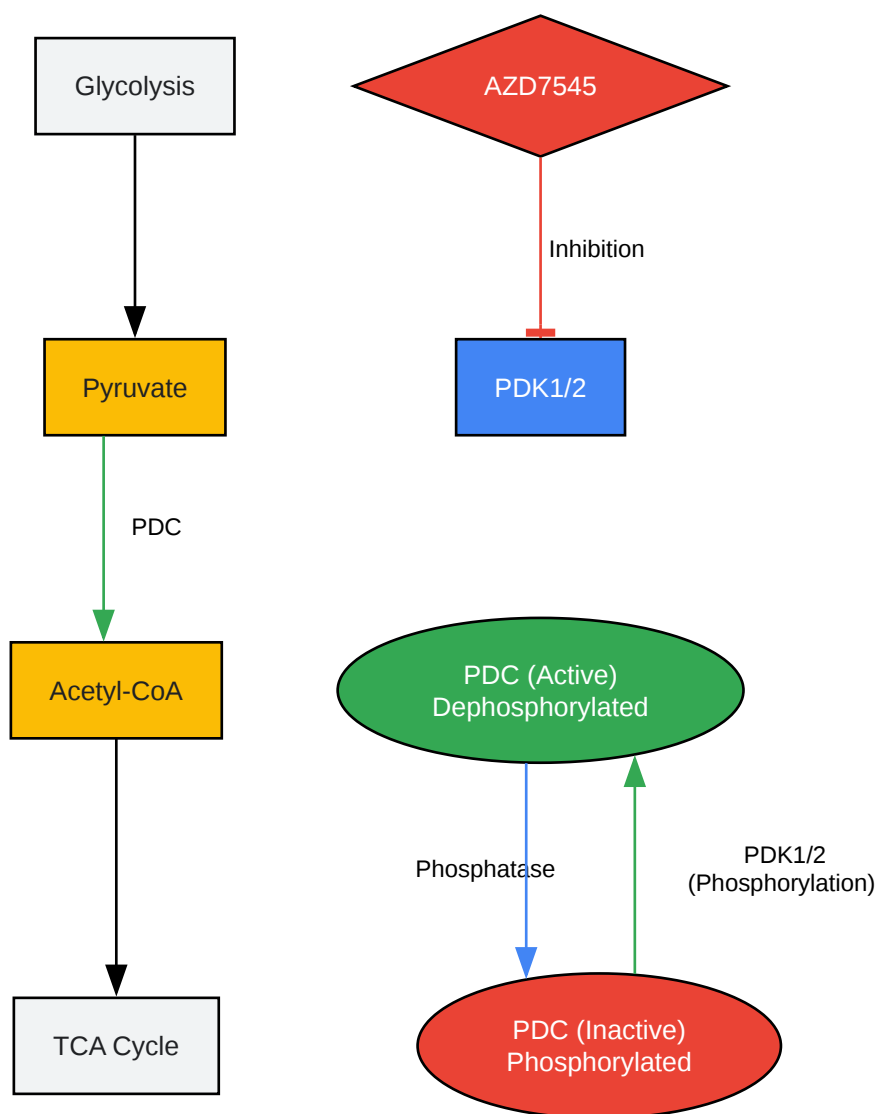
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is an example and may require optimization for specific animal models and experimental designs.

- Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).[4]
- Co-solvent Addition (in order):
 - To prepare 1 mL of the final formulation, start with 400 μ L of PEG300.
 - Add 100 μ L of the 25 mg/mL DMSO stock solution and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
- Administration: The final mixed solution should be used immediately for optimal results.[4]

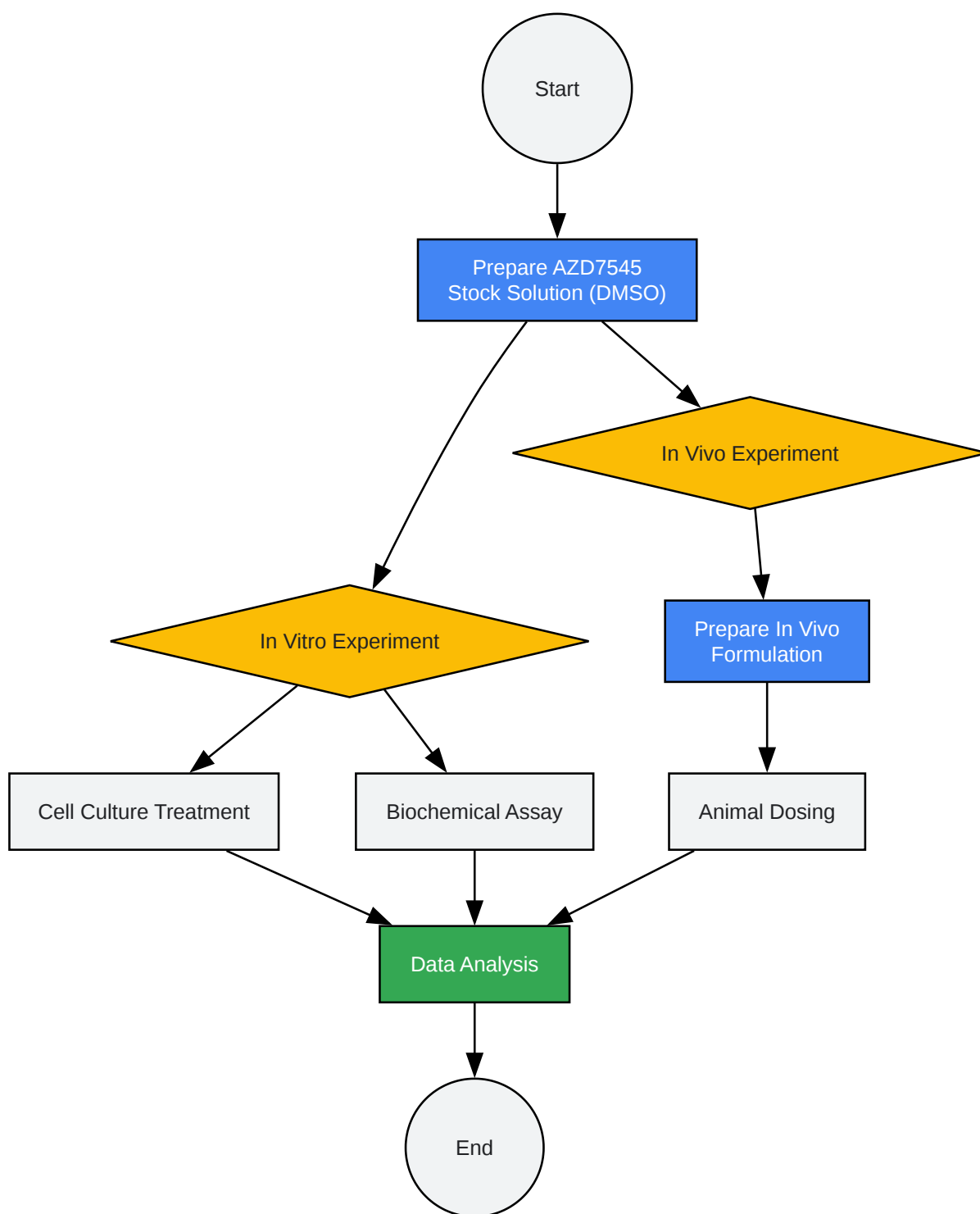
Visualizations

The following diagrams illustrate the signaling pathway of **AZD7545** and a general workflow for its experimental use.



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Caption: **AZD7545** inhibits PDK, promoting the active state of PDC.



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Caption: A general workflow for experiments involving **AZD7545**.

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